methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate is a chemical compound with the molecular formula C14H12N4O3 and a molecular weight of 284.277 g/mol . This compound is known for its unique structure, which includes a pyrazine ring and a benzoate ester group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-pyrazinecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The pyrazine ring and hydrazone group are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[(2-pyridinylcarbonyl)hydrazono]methyl}benzoate
- Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate
Uniqueness
This compound is unique due to its specific combination of a pyrazine ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12N4O3 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
methyl 4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C14H12N4O3/c1-21-14(20)11-4-2-10(3-5-11)8-17-18-13(19)12-9-15-6-7-16-12/h2-9H,1H3,(H,18,19)/b17-8+ |
InChI Key |
SIIWHUSDQNLVGO-CAOOACKPSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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